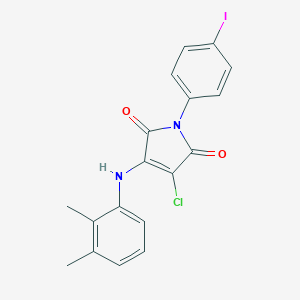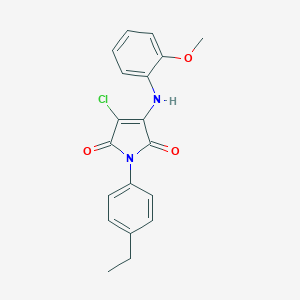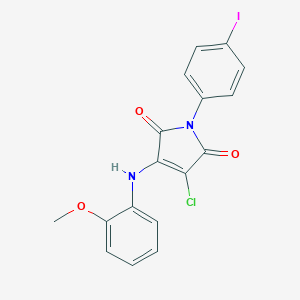![molecular formula C22H15N3OS B382868 5-苄基硫代喹唑啉[2,3-a]酞嗪-8-酮 CAS No. 379250-17-6](/img/structure/B382868.png)
5-苄基硫代喹唑啉[2,3-a]酞嗪-8-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
科学研究应用
5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one has a broad range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of new pharmaceuticals and as a component in chemical research and development
作用机制
Target of Action
Similar phthalazinone derivatives have been reported to inhibit key enzymes involved in cell cycle and cellular proliferation, such as p38 mitogen-activated protein kinase (mapk) and topoisomerase ii .
Mode of Action
It’s known that phthalazinone derivatives can bind target proteins through hydrogen bond formation . This interaction can lead to changes in the activity of the target proteins, potentially altering cellular processes.
Biochemical Pathways
The inhibition of p38 mapk and topoisomerase ii can affect multiple cellular processes, including cell cycle progression and apoptosis .
Result of Action
Similar compounds have shown significant anti-proliferative activity against human epithelial breast and liver cancer cell lines . This suggests that 5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one may also have potential anti-cancer effects.
生化分析
Biochemical Properties
Related phthalazinone derivatives have shown significant anti-proliferative activity against various cell lines . These compounds interact with key enzymes involved in cell cycle and cellular proliferation, such as p38 mitogen-activated protein kinase (MAPK) and topoisomerase II .
Cellular Effects
Related compounds have demonstrated anti-proliferative activity against various cell lines, including breast and liver cancer cells . These effects are likely due to the compound’s interactions with key enzymes involved in cell cycle progression and apoptosis .
Molecular Mechanism
Related compounds have been shown to inhibit key enzymes involved in cell cycle and cellular proliferation, such as p38 MAPK and topoisomerase II . These compounds may exert their effects through binding interactions with these biomolecules, leading to changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one typically involves the condensation of benzalphthalides with hydrazine hydrate or methylhydrazine under controlled conditions. For instance, the reaction of benzalphthalides with hydrazine hydrate at 80°C for 6-8 hours yields the desired phthalazinones . The specific synthetic route may vary depending on the desired functional groups and the starting materials used.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogens, nucleophiles, and other substituting agents under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in various substituted derivatives of the original compound.
相似化合物的比较
Similar Compounds
5-Benzhydrylsulfanylquinazolino[2,3-a]phthalazin-8-one: Another heterocyclic compound with similar structural features and biological activities.
Phthalazinone derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Uniqueness
5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one is unique due to its specific benzylsulfanyl group, which imparts distinct biological activities and chemical reactivity compared to other phthalazinone derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry and related fields.
属性
IUPAC Name |
5-benzylsulfanylquinazolino[2,3-a]phthalazin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3OS/c26-22-18-12-6-7-13-19(18)23-20-16-10-4-5-11-17(16)21(24-25(20)22)27-14-15-8-2-1-3-9-15/h1-13H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKTUESEWXCBKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C52 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-{[3-([1,1'-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B382787.png)
![3-([1,1'-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl 2-thiophenecarboxylate](/img/structure/B382789.png)
![3-([1,1'-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl nicotinate](/img/structure/B382790.png)
![3-chloro-1-(3-chloro-4-methylphenyl)-4-[3-(trifluoromethyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B382793.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B382798.png)

![3-[(3,4-dimethoxybenzylidene)amino]-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382800.png)





![3-chloro-1-{2-[3-chloro-4-(4-ethylanilino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]phenyl}-4-(4-ethylanilino)-1H-pyrrole-2,5-dione](/img/structure/B382807.png)
